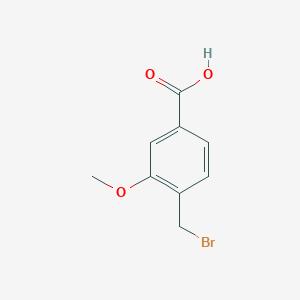

4-(溴甲基)-3-甲氧基苯甲酸

描述

4-(Bromomethyl)-3-methoxybenzoic acid is an intermediate in the synthesis of eprosartan, an antihypertensive agent . It is also used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer .

Synthesis Analysis

The synthesis of 4-(Bromomethyl)-3-methoxybenzoic acid involves radical processes, which are not commonly used in a laboratory setting due to the requirement of expensive devices, notable toxicity of reagents and products, and high risk of explosion . The radical mild preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination is described . The final sulfone could be purified by crystallization in warm 95% ethanol, filtered, and dried without any special precaution due to its high stability .Molecular Structure Analysis

The molecular formula of 4-(Bromomethyl)-3-methoxybenzoic acid is C8H7BrO2 . The InChI representation is InChI=1S/C8H7BrO2/c9-5-6-1-3-7 (4-2-6)8 (10)11/h1-4H,5H2, (H,10,11) . The Canonical SMILES representation is C1=CC (=CC=C1CBr)C (=O)O .Chemical Reactions Analysis

4-(Bromomethyl)-3-methoxybenzoic acid was used in the chemical modification of 5,10,15,20-tetra (m -hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer . It was also used in the synthesis of 4- (5-arylidene-2,4-dioxothiazolidin-3-yl) methylbenzoic acids .Physical and Chemical Properties Analysis

The molecular weight of 4-(Bromomethyl)-3-methoxybenzoic acid is 215.04 g/mol . The XLogP3 value, which is a measure of the compound’s lipophilicity, is 2.4 .科学研究应用

光敏剂的制备

该化合物在制备5,10,15,20-四(间羟苯基)叶绿素(替莫泊芬)方面起着至关重要的作用 ,这是一种用于癌症光动力治疗的第二代光敏剂。这种治疗方法涉及使用光敏药物和光源来破坏癌细胞。

噻唑烷衍生物的开发

它作为合成4-(5-亚芳基-2,4-二氧代噻唑烷-3-基)甲基苯甲酸的前体 。这些衍生物由于其潜在的药理活性而备受关注,包括抗菌和抗炎特性。

作用机制

Target of Action

The primary target of 4-(Bromomethyl)-3-methoxybenzoic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic compounds .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This contributes to the synthesis of complex organic compounds .

Action Environment

The efficacy and stability of 4-(Bromomethyl)-3-methoxybenzoic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant to various functional groups . Therefore, the presence of other functional groups in the reaction environment could potentially impact the compound’s action. Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other reactive species.

安全和危害

属性

IUPAC Name |

4-(bromomethyl)-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXLSFUGXBXGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464786 | |

| Record name | 4-(Bromomethyl)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118684-13-2 | |

| Record name | 4-(Bromomethyl)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research paper "A process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters"?

A1: The research paper primarily focuses on describing a novel process for synthesizing esters of 4-(Bromomethyl)-3-methoxybenzoic acid []. While the paper doesn't delve into the specific applications or biological activities of these esters, it provides valuable insight into their chemical synthesis. This synthetic process could be particularly useful for researchers interested in further exploring the potential applications of these compounds in various fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)

![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)

![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)

![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)

![4'-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B170657.png)